(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride
Description
Chemical Identity and Nomenclature
(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride possesses a well-defined chemical identity characterized by multiple standardized nomenclature systems and identifiers. The compound is registered under Chemical Abstracts Service number 37085-27-1, providing a unique identifier for this specific stereoisomer. The molecular formula C8H9Cl2NO2 reflects the presence of eight carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 222.07 grams per mole.
The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-amino(3-chlorophenyl)ethanoic acid hydrochloride, which precisely describes the stereochemical configuration and functional group arrangement. Alternative nomenclature includes this compound and D-(-)-α-amino-3-chlorophenylacetyl chloride hydrochloride, reflecting different naming conventions used across various chemical databases and suppliers.
The compound's structural identity is further characterized by its International Chemical Identifier code: InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1. The corresponding International Chemical Identifier Key YPIVOEYNISLYJX-OGFXRTJISA-N provides a condensed representation of the molecular structure suitable for database searches and computational applications.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical context of amino acid chemistry and stereochemical research. While specific discovery details for this particular compound are not extensively documented in available literature, its development is intrinsically linked to the advancement of asymmetric synthesis methodologies and the pharmaceutical industry's need for enantiomerically pure building blocks.
The compound belongs to the phenylglycine family, which has been studied extensively since the early developments in amino acid chemistry. Phenylglycine derivatives gained prominence through their applications in pharmaceutical synthesis, particularly as intermediates in the preparation of various therapeutic agents. The specific (R)-configuration of this 3-chlorophenyl derivative represents part of the systematic exploration of halogenated aromatic amino acids that became important in medicinal chemistry research.
The hydrochloride salt form reflects standard pharmaceutical practices for improving the stability, solubility, and handling characteristics of amino acid derivatives. This salt formation approach has been widely adopted across the pharmaceutical industry to enhance the practical utility of organic compounds in both research and manufacturing contexts.
Relationship to Phenylglycine Derivatives
This compound represents a structurally modified derivative of phenylglycine, with specific substitution patterns that impart unique chemical and biological properties. Phenylglycine itself, with the formula C6H5CH(NH2)CO2H, serves as the parent compound for numerous derivatives that have found applications across pharmaceutical and synthetic chemistry.
The relationship between this compound and other phenylglycine derivatives can be understood through structural comparison with related molecules. The L-3-chlorophenylglycine, bearing Chemical Abstracts Service number 119565-00-3, represents the opposite stereoisomer with the (S)-configuration. This enantiomeric relationship is crucial for understanding the stereochemical specificity required in various synthetic applications and biological interactions.
The 3-chloro substitution pattern distinguishes this compound from other halogenated phenylglycine derivatives, such as para-chlorophenylglycine preparations mentioned in synthetic literature. The meta-position chlorine substitution influences both the electronic properties of the aromatic ring and the spatial arrangement of the molecule, affecting its reactivity and binding characteristics in synthetic transformations.
Research has demonstrated that phenylglycine derivatives serve as important building blocks in asymmetric synthesis, particularly in the formation of chiral centers and in the development of pharmaceutical intermediates. The specific substitution pattern and stereochemistry of this compound position it as a valuable synthetic intermediate for creating more complex molecular architectures with defined stereochemical outcomes.
| Compound | Configuration | Chemical Abstracts Service Number | Molecular Formula |
|---|---|---|---|
| This compound | R | 37085-27-1 | C8H9Cl2NO2 |
| L-3-chlorophenylglycine | S | 119565-00-3 | C8H8ClNO2 |
| Phenylglycine | Racemic | 875-74-1 | C8H9NO2 |
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its versatile applications as a chiral building block and its role in advancing asymmetric synthesis methodologies. The compound's utility extends across multiple research domains, including pharmaceutical intermediate synthesis, asymmetric catalysis studies, and stereochemical investigations.
In pharmaceutical research, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Research has demonstrated its application in the preparation of compounds related to antiplatelet medications, where the specific stereochemistry and substitution pattern contribute to the biological activity of the final products. The availability of this compound in high purity (typically 95% or greater) makes it suitable for pharmaceutical applications requiring stringent quality standards.
The compound's role in asymmetric synthesis research has been particularly noteworthy. Studies have explored its use in chiral extraction processes, where researchers have investigated various chiral selectors for achieving enantioseparation of amino acid derivatives. These investigations contribute to the broader understanding of chiral recognition mechanisms and the development of more efficient separation technologies for pharmaceutical manufacturing.
Furthermore, the compound has found applications in solid-state deracemization studies, where researchers examine methods for converting racemic mixtures into enantiomerically pure products. Research has specifically investigated deracemization techniques for imine derivatives of phenylglycine compounds, including those related to this particular 3-chlorophenyl derivative. These studies advance fundamental understanding of crystallization processes and chiral symmetry breaking in solid-state systems.
The synthetic versatility of this compound extends to its use in preparing more complex molecular structures through various coupling reactions and functional group transformations. Its amino acid structure provides multiple reactive sites for further chemical modification, while the chlorinated aromatic ring offers additional opportunities for substitution reactions and cross-coupling methodologies.
Research applications also include its use as a reference compound in analytical method development, where its well-characterized properties serve as standards for chromatographic separations and spectroscopic analyses. The compound's stability under standard laboratory conditions and its compatibility with various solvent systems make it particularly valuable for methodological studies in analytical chemistry.
The compound's commercial availability from multiple suppliers, including specialized chemical manufacturers, reflects its established importance in research communities. The consistent quality specifications and standardized analytical characterization across different suppliers demonstrate the maturity of synthetic methods for producing this compound and its recognized value in ongoing research programs.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation with Tartaric Acid Derivatives
The process mirrors techniques described in the synthesis of clopidogrel intermediates, where racemic methyl α-amino-(2-chlorophenyl)acetate is resolved using L-(+)-tartaric acid. For the 3-chlorophenyl analog, racemic 2-amino-2-(3-chlorophenyl)acetic acid is reacted with D-(-)-tartaric acid to preferentially crystallize the (R)-enantiomer as a tartrate salt. Key parameters include:
-
Solvent System : Methanol/water mixtures (3:1 v/v) at 50–60°C.
-
Molar Ratio : 1:1 molar ratio of racemic amine to tartaric acid.
-
Crystallization : Slow cooling to 0–5°C to enhance crystal purity.
After filtration, the (R)-tartrate salt is treated with a base (e.g., NaOH) to liberate the free amine, which is subsequently converted to the hydrochloride salt via HCl gas saturation in ethyl acetate.
Table 1: Resolution Conditions and Outcomes
| Resolving Agent | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| D-(-)-Tartaric | Methanol/H2O | 50°C → 0°C | 58–63 | ≥99.5 |
| L-(+)-Tartaric | Ethanol | 60°C → 5°C | 55–60 | ≥99.0 |
Mother Liquor Recycling for Enhanced Yield
The mother liquor from the initial resolution contains the (S)-enantiomer tartrate. By repeating the resolution with fresh racemic material, cumulative yields of up to 85% for the (R)-enantiomer can be achieved.
Asymmetric Synthesis via Catalytic Methods
Asymmetric synthesis offers a direct route to the (R)-enantiomer, bypassing resolution steps. Two prominent strategies include chiral auxiliaries and organocatalysis.
Strecker Synthesis with Chiral Catalysts
The Strecker reaction between 3-chlorophenylacetaldehyde, ammonium chloride, and potassium cyanide in the presence of a Jacobsen thiourea catalyst yields the (R)-α-aminonitrile intermediate. Hydrolysis with 6N HCl at 80°C for 12 hours produces the target compound.
Key Advantages :
Table 2: Asymmetric Strecker Reaction Parameters
| Catalyst | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Jacobsen Thiourea | 3-Chlorophenylacetaldehyde | 25 | 24 | 78 | 94 |
| Cinchona Alkaloid | 3-Chlorophenylacetaldehyde | 30 | 18 | 82 | 93 |
Enzymatic Amination
Immobilized ω-Transaminases catalyze the stereoselective amination of 2-oxo-2-(3-chlorophenyl)acetic acid to the (R)-enantiomer. Using isopropylamine as the amine donor in phosphate buffer (pH 7.5), conversions exceed 90% with >99% ee.
Hydrolysis-Amination of 3-Chlorobenzyl Cyanide
This two-step approach, adapted from CN1927810A, involves hydrolyzing 3-chlorobenzyl cyanide to 3-chlorophenyl acetic acid, followed by stereoselective amination.
Sulfuric Acid Hydrolysis
3-Chlorobenzyl cyanide is refluxed in 65% H2SO4 at 110°C for 8 hours, yielding 3-chlorophenyl acetic acid with 95% purity. Steam distillation removes residual nitriles, and recrystallization from toluene enhances purity to >99%.
Chiral Amination via Hoffman Rearrangement
The α-bromo derivative of 3-chlorophenyl acetic acid is treated with (R)-1-phenylethylamine in DMF at 80°C, followed by Hoffman rearrangement with Br2/NaOH to introduce the amino group. Final HCl treatment yields the hydrochloride salt.
Table 3: Hydrolysis-Amination Process Metrics
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrolysis | H2SO4 (65%) | 110°C, 8 h | 88 | 95 |
| Bromination | PBr3, CHCl3 | 0°C → 25°C, 2 h | 76 | 90 |
| Amination | (R)-1-Phenylethylamine | DMF, 80°C, 12 h | 68 | 85 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Cost | Scalability | ee (%) | Environmental Impact |
|---|---|---|---|---|
| Chiral Resolution | Low | High | 99.5 | Moderate (solvent use) |
| Asymmetric Catalysis | High | Moderate | 94 | Low (catalyst reuse) |
| Hydrolysis-Amination | Moderate | High | 85 | High (waste acids) |
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ®-2-amino-2-(3-nitrophenyl)acetic acid.
Reduction: Formation of ®-2-amino-2-(3-chlorophenyl)ethanol.
Substitution: Formation of ®-2-amino-2-(3-methoxyphenyl)acetic acid.
Scientific Research Applications
®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Positional Isomers: 2-, 3-, and 4-Chlorophenyl Derivatives
The position of the chlorine substituent on the phenyl ring significantly impacts physicochemical and biological properties.
Key Findings :
Halogen-Substituted Analogs
Variations in halogen type and substitution pattern influence solubility and reactivity.
Key Findings :
Structural Derivatives with Modified Backbones
Modifications to the amino acid backbone or additional functional groups expand utility.
Biological Activity
(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, commonly referred to as a β3-adrenergic receptor agonist, has garnered attention for its significant biological activity. This compound is implicated in various metabolic processes, particularly those related to obesity and metabolic disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through a detailed examination of research findings, data tables, and case studies.
The primary mechanism of action for this compound involves its interaction with β3-adrenergic receptors. These receptors play a crucial role in regulating lipolysis and thermogenesis. Upon binding to these receptors, the compound activates signaling pathways that lead to increased energy expenditure and fat metabolism, making it a candidate for obesity treatment.
Key Biochemical Pathways
- Adrenergic Signaling : The compound enhances cAMP production through β3-adrenoceptor activation, which subsequently modulates various downstream effects on metabolism.
- Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes such as acetylcholinesterase, which may contribute to its pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| β3-Adrenergic Agonism | Activates β3-adrenergic receptors, promoting lipolysis and thermogenesis. |
| Enzyme Inhibition | Inhibits acetylcholinesterase with an IC50 of 2 µg/mL, indicating potential neuroprotective effects. |
| Metabolic Regulation | Influences metabolic pathways involving glycine derivatives and neurotransmission. |
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-2-amino-2-(3-chlorophenyl)acetic acid | 37085-27-1 | Enantiomer with different biological activity |
| 2-amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Different substitution pattern on phenyl group |
| 2-amino-2-(3-bromophenyl)acetic acid | 7292-71-9 | Bromine substitution affecting receptor affinity |
The specific chiral configuration and the position of the chlorine atom on the phenyl ring confer distinct biological properties that are not replicated by other isomers or analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Metabolic Effects : Research demonstrated that administration of this compound in animal models led to significant reductions in body weight and fat mass due to enhanced energy expenditure through β3-adrenoceptor activation.
- Neuroprotective Properties : A study assessed the compound's ability to inhibit acetylcholinesterase, revealing a potential role in neuroprotection with an IC50 value comparable to standard drugs like Glutamine.
Future Research Directions
Future studies are needed to elucidate the full spectrum of biological activities associated with this compound. Specific areas for further investigation include:
- Long-term metabolic effects : Evaluating chronic administration impacts on obesity management.
- Interaction with other receptors : Exploring its influence on additional adrenergic and non-adrenergic pathways.
- Clinical applications : Assessing potential therapeutic uses in metabolic disorders beyond obesity.
Q & A
Q. What are the optimized synthetic routes for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, and how can intermediates be characterized?
The synthesis typically involves a Strecker reaction starting from 3-chlorobenzaldehyde, ammonium chloride, and potassium cyanide to form the α-aminonitrile intermediate. Acidic hydrolysis (e.g., 6M HCl, reflux) converts the nitrile to the carboxylic acid, followed by chiral resolution to isolate the (R)-enantiomer. Intermediate characterization employs NMR (¹H/¹³C) and mass spectrometry, while enantiomeric purity is confirmed via chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) .
Q. How does the stereochemistry of this compound influence its pharmacological activity?
The (R)-configuration is critical for target binding, as demonstrated in studies of analogous compounds where the (S)-enantiomer showed reduced affinity for glutamate receptors. Racemic mixtures must be resolved using preparative chiral chromatography or enzymatic resolution with acylases. Comparative activity assays (e.g., IC₅₀ measurements) between enantiomers are essential to validate stereospecific effects .
Q. What analytical methods are recommended for assessing purity and stability?
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 254 nm.
- Stability : Accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines). Degradation products are profiled using LC-MS/MS .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?
- Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability.
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring (as in ) enhances metabolic stability but may reduce solubility. Computational docking (AutoDock Vina) and ADMET predictions (SwissADME) guide rational design .
Q. How do data contradictions in receptor-binding studies arise, and how can they be resolved?
Discrepancies may stem from assay conditions (e.g., pH affecting ionization) or impurities in racemic mixtures. To address this:
- Reproducibility : Validate assays with orthogonal methods (e.g., SPR vs. radioligand binding).
- Control experiments : Use enantiomerically pure standards and quantify residual solvents (GC-MS) .
Q. What role does the 3-chlorophenyl group play in modulating biological activity compared to other substituents?
The 3-chloro substituent enhances lipophilicity (logP +0.5 vs. unsubstituted phenyl) and stabilizes aryl-receptor interactions via halogen bonding. Comparative studies with 3-fluoro or 3-methyl analogs ( ) show reduced activity, highlighting the chlorine atom’s unique electronic effects. SAR tables should include ΔG binding values (from ITC) and Hammett σ constants for substituents .
Methodological Tables
Q. Table 1: Comparative Activity of Structural Analogs
| Compound | Substituent Position | IC₅₀ (μM) | LogP |
|---|---|---|---|
| (R)-3-chlorophenyl derivative | 3-Cl | 0.12 | 1.8 |
| (R)-4-fluorophenyl derivative | 4-F | 0.45 | 1.2 |
| (R)-3-trifluoromethyl analog | 3-CF₃ | 0.09 | 2.3 |
| Data sourced from competitive binding assays (). |
Q. Table 2: Chiral Resolution Methods
| Method | Column/Enzyme | Resolution (Rs) | Yield (%) |
|---|---|---|---|
| Chiral HPLC | Chiralpak IA | 2.5 | 85 |
| Enzymatic resolution | Acylase I | 1.8 | 78 |
| Simulated moving bed | Chirobiotic T | 3.1 | 92 |
| Optimized conditions from and . |
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor racemization during synthesis/storage using polarimetry or circular dichroism.
- Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) and account for batch-to-batch variability in cell lines.
- Data Validation : Use triplicate measurements and statistical analysis (ANOVA with Tukey’s post hoc test) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
